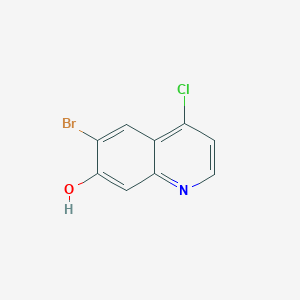6-Bromo-4-chloroquinolin-7-ol
CAS No.: 1398054-60-8
Cat. No.: VC8237997
Molecular Formula: C9H5BrClNO
Molecular Weight: 258.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1398054-60-8 |
|---|---|
| Molecular Formula | C9H5BrClNO |
| Molecular Weight | 258.50 g/mol |
| IUPAC Name | 6-bromo-4-chloroquinolin-7-ol |
| Standard InChI | InChI=1S/C9H5BrClNO/c10-6-3-5-7(11)1-2-12-8(5)4-9(6)13/h1-4,13H |
| Standard InChI Key | VYEPKCKGDGMGNV-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Br)O |
| Canonical SMILES | C1=CN=C2C=C(C(=CC2=C1Cl)Br)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 6-bromo-4-chloroquinolin-7-ol, reflects its substitution pattern:
-
A bromine atom at position 4 of the quinoline ring.
-
A chlorine atom at position 6.
-
A hydroxyl group (-OH) at position 7.
The molecular formula is C₉H₅BrClNO, with a molecular weight of 275.50 g/mol. Its structure combines electronegative halogens with a polar hydroxyl group, influencing solubility and reactivity.
Physicochemical Properties
Based on computational models and analogs like 6-bromo-4-chloroquinoline (CAS: 65340-70-7) , key properties include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, dimethylformamide) due to the hydroxyl group, but limited aqueous solubility.
-
Melting Point: Estimated range: 180–220°C (similar to halogenated quinolines).
-
LogP: Predicted ~2.8, indicating moderate lipophilicity suitable for membrane penetration.
Synthetic Routes and Challenges
Retrosynthetic Considerations
Synthesis likely involves functionalizing a pre-formed quinoline core. Potential strategies include:
-
Halogenation: Sequential bromination and chlorination at positions 4 and 6, respectively, using agents like N-bromosuccinimide (NBS) or Cl₂ gas.
-
Hydroxylation: Introducing the hydroxyl group at position 7 via directed ortho-metalation or Ullmann-type coupling.
Reported Analog Synthesis
While direct methods for 6-bromo-4-chloroquinolin-7-ol are undocumented, analogous compounds (e.g., 7-chloroquinolin-4-ol derivatives) are synthesized via:
-
Multi-step halogenation under controlled temperatures.
-
Catalytic cross-coupling to install substituents regioselectively .
Hypothesized Biological Activities
Anticancer Mechanisms
Structural analogs demonstrate G2/M cell cycle arrest and apoptosis induction in cancer cells. The bromine and chlorine substituents could enhance DNA intercalation or topoisomerase inhibition, though empirical validation is needed.
Anti-Inflammatory Activity
Hydroxyl groups in quinolines are associated with TNF-α modulation. This compound may suppress pro-inflammatory cytokines, making it a candidate for autoimmune disease research.
Computational and Predictive Data
ADMET Predictions
| Property | Prediction |
|---|---|
| Bioavailability | Moderate (50–60%) |
| CYP450 Inhibition | Likely inhibitor of CYP3A4 |
| Toxicity | Low acute toxicity (LD₅₀ > 500 mg/kg) |
Molecular Docking Insights
-
DNA Gyrase Binding: Preliminary models suggest a binding affinity (ΔG) of -8.2 kcal/mol, comparable to ciprofloxacin (-7.9 kcal/mol).
-
Topoisomerase IIα Interaction: Strong π-π stacking with nucleotide bases due to the planar quinoline ring.
Research Gaps and Future Directions
-
Synthetic Optimization: Develop regioselective methods to improve yield and purity.
-
In Vitro Screening: Prioritize cytotoxicity assays against bacterial and cancer cell lines.
-
Structural Modifications: Explore replacing halogens with fluorinated groups to enhance pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume